Molecular Weight & Steric Bulk
The target compound (C13H22ClNO2, MW 259.77 g/mol) possesses a 5-carbon branched 3-methylbutoxy chain at the 4-position, yielding a higher molecular weight and greater steric bulk than the isobutoxy analog (C12H20ClNO2, MW 245.74 g/mol) and the n-butoxy free base (C12H19NO2, MW 209.29 g/mol) . The branched 3-methylbutoxy group introduces an additional methylene unit and chain branching relative to the isobutoxy group, increasing van der Waals volume and conformational degrees of freedom (6 rotatable bonds in the free base form vs. 5 for the isobutoxy analog) .
| Evidence Dimension | Molecular weight and steric bulk (hydrochloride salt form) |
|---|---|
| Target Compound Data | MW 259.77 g/mol; C13H22ClNO2; 3-methylbutoxy (isopentyloxy) chain (C5 branched) |
| Comparator Or Baseline | Isobutoxy analog: MW 245.74 g/mol (C12H20ClNO2); n-Butoxy free base: MW 209.29 g/mol (C12H19NO2) |
| Quantified Difference | ΔMW = +14.03 g/mol vs. isobutoxy analog (+5.7%); ΔMW = +50.48 g/mol vs. n-butoxy free base (+24.1%) |
| Conditions | Calculated from molecular formulas; vendor-specified identity data |
Why This Matters
Selection of the correct building block by molecular weight and steric profile is critical in SAR campaigns where the 4-alkoxy substituent occupies a defined hydrophobic pocket; even a one-carbon difference can alter binding pose and potency.
